molecular formula C16H23N3O2 B11162821 1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11162821
M. Wt: 289.37 g/mol
InChI Key: DEWPOMWTJJHVLA-UHFFFAOYSA-N
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Description

1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to achieve high-throughput production.

Chemical Reactions Analysis

1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine moiety, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

1-butanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-2-4-15(20)19-9-6-14(7-10-19)16(21)18-12-13-5-3-8-17-11-13/h3,5,8,11,14H,2,4,6-7,9-10,12H2,1H3,(H,18,21)

InChI Key

DEWPOMWTJJHVLA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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